molecular formula C18H13FN4O3S B10918037 methyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}thiophene-2-carboxylate

methyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}thiophene-2-carboxylate

Cat. No.: B10918037
M. Wt: 384.4 g/mol
InChI Key: TXQQSKWVLBODOI-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}thiophene-2-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the thiophene ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of methyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}thiophene-2-carboxylate involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the fluorophenyl group, and the attachment of the thiophene-2-carboxylate moiety. The synthetic route typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step involves the use of fluorinated reagents to introduce the fluorophenyl group into the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the thiophene-2-carboxylate moiety: This step involves the esterification of the thiophene-2-carboxylic acid with the pyrazolo[3,4-d]pyrimidine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene rings, to introduce different substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or other signaling molecules, leading to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Methyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group may exhibit similar chemical properties and reactivity.

    Thiophene derivatives: Compounds with the thiophene ring may have comparable electronic and structural characteristics.

The uniqueness of this compound lies in its specific combination of these structural features, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H13FN4O3S

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-[[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]thiophene-2-carboxylate

InChI

InChI=1S/C18H13FN4O3S/c1-26-18(25)15-6-11(9-27-15)8-22-10-20-16-14(17(22)24)7-21-23(16)13-4-2-12(19)3-5-13/h2-7,9-10H,8H2,1H3

InChI Key

TXQQSKWVLBODOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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